1,4,5,8-Tetraamino-2,6-bis(3-(octyloxy)phenoxy)anthracene-9,10-dione
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Overview
Description
1,4,5,8-Tetraamino-2,6-bis(3-(octyloxy)phenoxy)anthracene-9,10-dione is a complex organic compound with the molecular formula C42H52N4O6 It is a derivative of anthracene-9,10-dione, featuring multiple amino and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-Tetraamino-2,6-bis(3-(octyloxy)phenoxy)anthracene-9,10-dione typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,4,5,8-Tetraamino-2,6-bis(3-(octyloxy)phenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthracene-9,10-dione core to its corresponding dihydro derivatives.
Substitution: The amino and phenoxy groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and phenols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions include various substituted anthracene derivatives, which can have different functional groups attached to the anthracene core .
Scientific Research Applications
1,4,5,8-Tetraamino-2,6-bis(3-(octyloxy)phenoxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes .
Mechanism of Action
The mechanism of action of 1,4,5,8-Tetraamino-2,6-bis(3-(octyloxy)phenoxy)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological effects. The specific pathways and targets depend on the context of its application, such as its role in inhibiting cancer cell proliferation or its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
1,4,5,8-Tetraamino-2,7-bis(4-methylphenoxy)anthracene-9,10-dione: Similar structure but with different phenoxy substituents.
1,4,5,8-Tetraamino-2,6-bis(3-methoxyphenoxy)anthracene-9,10-dione: Another derivative with methoxy groups instead of octyloxy groups.
Uniqueness
1,4,5,8-Tetraamino-2,6-bis(3-(octyloxy)phenoxy)anthracene-9,10-dione is unique due to its specific combination of amino and octyloxy phenoxy groups, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various scientific fields .
Properties
CAS No. |
88600-23-1 |
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Molecular Formula |
C42H52N4O6 |
Molecular Weight |
708.9 g/mol |
IUPAC Name |
1,4,5,8-tetraamino-2,6-bis(3-octoxyphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C42H52N4O6/c1-3-5-7-9-11-13-21-49-27-17-15-19-29(23-27)51-33-25-31(43)35-37(39(33)45)41(47)36-32(44)26-34(40(46)38(36)42(35)48)52-30-20-16-18-28(24-30)50-22-14-12-10-8-6-4-2/h15-20,23-26H,3-14,21-22,43-46H2,1-2H3 |
InChI Key |
UFMYQBFCIFKVHL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC(=CC=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=CC(=C4N)OC5=CC=CC(=C5)OCCCCCCCC)N)N |
Origin of Product |
United States |
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